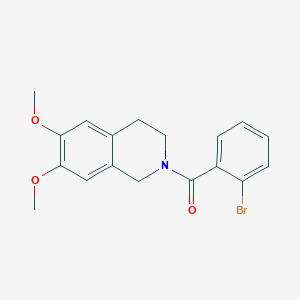![molecular formula C18H18ClF3N2O3S B11634522 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11634522.png)
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chloro, trifluoromethyl, and methanesulfonamido groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2,6-dimethylphenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H18ClF3N2O3S |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-11-5-4-6-12(2)17(11)23-16(25)10-24(28(3,26)27)15-9-13(18(20,21)22)7-8-14(15)19/h4-9H,10H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
KRACMPMEJDXQGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11634444.png)

![N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide](/img/structure/B11634450.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634451.png)
![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
![prop-2-en-1-yl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634464.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634466.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11634486.png)
![4-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11634491.png)
![3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11634496.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11634508.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11634510.png)
![4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid](/img/structure/B11634511.png)
![4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11634520.png)
